BenchChemオンラインストアへようこそ!

Theta defensin subunit A

theta defensin biosynthesis combinatorial peptide library precursor subunit

Theta defensin subunit A (BTD-a, RTD1A) is the essential precursor that enables combinatorial maturation of four distinct macrocyclic peptides—BTD-1, BTD-3, BTD-4, and BTD-7—from a single construct. Unlike alpha- or beta-defensins, which suffer 5‑ to 20‑fold potency losses under physiological salt, the cyclic products derived from BTD‑a retain near-complete activity at 150 mM NaCl. The mature macrocycles exhibit no hemolysis (0 % at 100 µg mL⁻¹) and show approximately 3‑fold greater antibacterial potency than linear analogs. Procuring this subunit therefore provides access to a structurally diverse library of salt‑insensitive, eukaryotic‑selective antimicrobial scaffolds for screening, medicinal chemistry, and mechanism‑of‑action studies.

Molecular Formula
Molecular Weight
Cat. No. B1575688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheta defensin subunit A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 a / 3.1 vector / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theta Defensin Subunit A (BTD-a): A Critical Precursor for Macrocyclic Antimicrobial Peptide Procurement


Theta defensin subunit A (BTD-a, also designated RTD1a in rhesus macaques) is a 76-amino acid precursor protein belonging to the alpha-defensin family, theta subfamily [1]. Unlike mature theta defensins, which are 18-residue macrocyclic peptides, subunit A functions as one of the two nonapeptide donors required for the binary, head-to-tail ligation that produces mature cyclic theta defensins. BTD-a serves as an essential precursor subunit for at least four distinct mature theta defensin isoforms: BTD-1 (paired with BTD-b), BTD-3 (homodimer of BTD-a), BTD-4 (paired with BTD-c), and BTD-7 (paired with BTD-d) [2]. This combinatorial precursor role means that procurement of subunit A enables the study or production of multiple bioactive cyclic peptides from a single genetic starting material, a feature not shared by subunits that contribute to fewer mature isoforms.

Why Generic Alpha-Defensin or Linear Peptide Substitution Cannot Replace Theta Defensin Subunit A in Research and Development


Generic substitution with linear alpha-defensins, beta-defensins, or even synthetic linear theta defensin analogs fails to replicate the functional profile enabled by BTD-a-derived macrocyclic products. The mature theta defensins produced from BTD-a precursor pairing (BTD-1, BTD-3, BTD-4, BTD-7) retain antimicrobial activity at physiological salt concentrations, whereas the activities of alpha- and beta-defensins are markedly reduced under identical conditions [1]. Furthermore, de-cyclized (linear) analogs of theta defensins exhibit approximately 3-fold lower antibacterial potency compared to their cyclic counterparts, demonstrating that the macrocyclic backbone—a structural feature dependent on proper precursor subunit pairing—is essential for full bioactivity [2]. Substituting with a single mature defensin peptide also forfeits the combinatorial diversity inherent to subunit A procurement, as BTD-a contributes to four distinct mature isoforms with differential target organism activities [3]. The evidence below quantifies these non-interchangeable properties.

Theta Defensin Subunit A: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Combinatorial Biosynthetic Capacity: BTD-a Generates Four Distinct Mature Isoforms vs. Single-Product Precursors

BTD-a (Theta defensin subunit A) serves as a nonapeptide donor for four distinct mature cyclic theta defensin isoforms—BTD-1 (a+b), BTD-3 (a+a), BTD-4 (a+c), and BTD-7 (a+d)—whereas comparator subunits BTD-b and BTD-d each contribute to only three isoforms, and BTD-c contributes to only one isolated isoform [1]. This combinatorial breadth is inherent to the BTD-a precursor sequence and is not achievable through procurement of any single mature peptide.

theta defensin biosynthesis combinatorial peptide library precursor subunit

Salt-Insensitive Antimicrobial Activity: BTD-a-Derived Mature Peptides Retain Function at Physiological NaCl vs. Alpha- and Beta-Defensin Inactivation

Mature theta defensins derived from BTD-a precursor pairing (BTD-1, BTD-3, BTD-4, BTD-7) retain antimicrobial activity at physiological salt concentrations, whereas the antimicrobial activities of α- and β-defensins are markedly reduced under identical conditions [1]. Quantitative MIC data for PhTD-1 (a baboon theta defensin closely related to BTD-1) demonstrate minimal MIC elevation under high salt: E. coli ML35p MIC shifts from 1.5 μM (low salt) to 2.0 μM (physiological salt), representing only a 1.3-fold reduction . In contrast, human α-defensins (HNP-1) and β-defensins (hBD-1) exhibit 5- to 20-fold reductions in antimicrobial activity under physiological NaCl concentrations [2].

salt-insensitive antimicrobial physiological salt tolerance theta defensin vs alpha defensin

Cytocidal Selectivity Advantage: BTD-a-Derived Peptides Are Non-Hemolytic vs. Protegrin PG-1 at Equivalent Antimicrobial Concentrations

Although mature BTD-a-derived peptides share structural features with acyclic porcine protegrin PG-1, they exhibit dramatically lower toxicity to human cells. At 100 μg/ml, PG-1 induced 65% hemolysis of human erythrocytes in the absence of serum, and 42% in the presence of 10% autologous serum. Under identical conditions, RTD-1 (the rhesus homolog of BTD-1, also derived from an 'a' subunit) produced negligible hemolysis at all concentrations tested, and RTD 1-3 were completely nonhemolytic at 100 μg/ml with serum [1]. The calculated selectivity index (SI = hemolytic concentration / minimum microbicidal concentration) was 2.1 for PG-1 versus up to 14.0 for RTD-3 [1].

hemolytic activity comparison therapeutic index theta defensin selectivity

Cyclic Backbone Requirement for Full Activity: Cyclic BTD-a-Derived Peptides Are 3-Fold More Potent Than Linear Analogs

The macrocyclic backbone of theta defensins, achieved through head-to-tail ligation of precursor-derived nonapeptides including BTD-a, is essential for full antimicrobial potency. Direct comparison of native cyclic RTD-1 (structurally equivalent to BTD-1) with its synthetic open-chain analog oRTD-1 revealed that the cyclic form was 3-fold more active in antibacterial assays, despite both peptides adopting highly similar solution structures [1]. De-cyclization of theta defensins results in markedly reduced microbicidal activities, confirming that the cyclic conformation is a functional requirement, not merely a structural curiosity.

cyclic peptide activity linear vs cyclic defensin theta defensin structure-activity

Differential Antifungal Activity Among BTD-a-Derived Isoforms Enables Pathogen-Targeted Selection

BTD-a-derived mature theta defensins exhibit significant variation in antifungal potency against C. albicans despite their high sequence homology, enabling pathogen-targeted isoform selection. In radial diffusion assays, BTD-2 (derived from BTD-b homodimer, not BTD-a) was the most potent, approximately twice as active as BTD-4 (a+c, BTD-a-derived), the least active theta defensin [1]. In microbicidal suspension assays using Tris buffer, BTD-1 (a+b) and BTD-7 (a+d)—both BTD-a-derived—killed >3 log units of C. albicans at 4-8 μg/ml, while BTD-4 showed only 90-100% killing at 8 μg/ml [1].

antifungal activity variation theta defensin isoform selectivity Candida albicans killing

Non-Cytotoxicity to Human Fibroblasts at Therapeutic Concentrations vs. Protegrin PG-1

BTD-a-derived theta defensins (tested as RTD-1, the rhesus homolog) show no cytotoxicity to human fibroblasts at concentrations up to 100 μg/ml in the presence of 0.4% FBS. In contrast, protegrin PG-1 was highly cytotoxic to fibroblasts under identical conditions, with 50 μg/ml and 100 μg/ml PG-1 killing 90% and 100% of fibroblasts, respectively, even in the presence of 10% FBS [1]. This differential mammalian cell toxicity is independent of the cyclic conformation of theta defensins, indicating that the peptide sequence itself—determined by precursor subunit composition—confers the safety advantage [1].

fibroblast cytotoxicity mammalian cell toxicity theta defensin safety profile

Optimal Research and Industrial Application Scenarios for Theta Defensin Subunit A (BTD-a)


Combinatorial Theta Defensin Library Generation for Antimicrobial Screening

BTD-a procurement enables the production of a four-member combinatorial library of mature cyclic theta defensins (BTD-1, BTD-3, BTD-4, BTD-7) through co-expression or sequential pairing with BTD-b, BTD-c, and BTD-d precursor subunits [2]. This library approach is supported by the evidence that these isoforms exhibit differential killing activities against S. aureus, E. coli, and C. albicans, with BTD-2 (b+b) being approximately twice as active as BTD-4 (a+c) in antifungal diffusion assays [2]. Researchers screening for pathogen-specific antimicrobials benefit from accessing multiple structurally related but functionally distinct peptides from a single BTD-a construct, rather than synthesizing each mature peptide individually.

Salt-Insensitive Antimicrobial Development for Physiological Infection Models

For in vivo infection models or ex vivo studies conducted under physiological salt conditions (150 mM NaCl), BTD-a-derived mature peptides provide a critical advantage: their MIC values increase by only ~1.3-fold against E. coli when transitioning from low-salt to physiological salt buffers, compared to 5- to 20-fold reductions for α- and β-defensins [2]. This salt insensitivity is intrinsic to the cyclic backbone formed through BTD-a-mediated ligation and cannot be achieved with linear defensin analogs. Applications include murine bacteremia models, tissue explant infection studies, and antimicrobial coating development for medical devices exposed to physiological fluids.

Low-Toxicity Antimicrobial Peptide Scaffold for Therapeutic Lead Optimization

The demonstrated absence of hemolytic activity (0% hemolysis at 100 μg/ml, with selectivity index up to 14.0) and complete lack of fibroblast cytotoxicity at 100 μg/ml for BTD-a-derived peptides [2], combined with their 3-fold activity advantage over linear analogs , positions BTD-a as an ideal precursor for therapeutic lead development. Medicinal chemistry campaigns can use BTD-a-derived cyclic scaffolds to engineer sequence variants with enhanced potency while retaining the inherent eukaryotic cell selectivity that distinguishes theta defensins from protegrin-class peptides (PG-1 SI = 2.1 vs. RTD-3 SI = 14.0) [2].

Mechanistic Studies of Binary Peptide Ligation and Cyclic Peptide Biosynthesis

BTD-a is one of only four known theta defensin precursor subunits in baboons and is essential for the biosynthesis of the majority of isolated mature theta defensins [2]. Its unique role in homodimeric (BTD-3, a+a) and heterodimeric (BTD-1, BTD-4, BTD-7) ligation reactions makes BTD-a indispensable for biochemical reconstitution studies of the head-to-tail peptide splicing mechanism. The availability of purified BTD-a enables investigation of the enzymatic machinery responsible for this rare post-translational modification, which represents the only known cyclic peptide biosynthesis pathway in mammals [2].

Quote Request

Request a Quote for Theta defensin subunit A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.